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molecular formula C7H5N5O2 B082783 1-(4-Nitrophenyl)-1h-tetrazole CAS No. 14213-11-7

1-(4-Nitrophenyl)-1h-tetrazole

Cat. No. B082783
M. Wt: 191.15 g/mol
InChI Key: NHYHTYJIILODSA-UHFFFAOYSA-N
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Patent
US09133157B2

Procedure details

To a solution of 4-fluoro-1-nitrobenzene (12.5 g, 89 mmol) and 1H-tetrazole (6.21 g, 89 mmol) in DMF (89 mL) stirred at room temperature, potassium carbonate (12.24 g, 89 mmol) was added in one portion. The resulting mixture was stirred at 80° C. overnight, and then reaction mixture was worked up by the addition of water at 80° C., then cooled to room temperature, and stirred at room temperature for 30 minutes. The yellow solid was collected by filtration, washed with water, air-dried for 2 hours, and dried in an vacuum oven at 60° C. for 2 hours to afford a mixture of 4-(1H-tetrazol-1-yl)-1-nitrobenzene and 4-(2H-tetrazol-2-yl)-1-nitrobenzene. The product thus obtained was re-dissolved in THF (209 mL) and, while stirring at room temperature, platinum(IV) oxide (0.45 g, 1.982 mmol) was added in one portion. The resulting mixture was stirred at room temperature overnight under a hydrogen atmosphere, after which the reaction mixture was worked up by filtration through a celite pad and the solvent removed by evaporation. The residue was purified and separated by CombiFlash® (0-50% EtOAc/toluene; Teledyne Isco, Inc., Lincoln, Nebr.) to afford the desired 4-(2H-tetrazol-2-yl)aniline as a yellowish solid. 1H NMR (400 MHz, DMSO-d6): δ 9.08 (s, 1H), 7.72 (d, 2H), 6.73 (d, 2H), 5.75 (s, 2H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
solvent
Reaction Step One
Quantity
12.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
209 mL
Type
solvent
Reaction Step Four
Quantity
0.45 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
FC1C=CC([N+]([O-])=O)=CC=1.N1C=NN=N1.C(=O)([O-])[O-].[K+].[K+].N1(C2C=CC([N+]([O-])=O)=CC=2)C=NN=N1.[N:36]1[N:37]([C:41]2[CH:46]=[CH:45][C:44]([N+:47]([O-])=O)=[CH:43][CH:42]=2)[N:38]=[N:39][CH:40]=1>CN(C=O)C.C1COCC1.[Pt](=O)=O.O>[N:36]1[N:37]([C:41]2[CH:46]=[CH:45][C:44]([NH2:47])=[CH:43][CH:42]=2)[N:38]=[N:39][CH:40]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
6.21 g
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
89 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NN=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N(N=NC1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
209 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Pt](=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried in an vacuum oven at 60° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
The product thus obtained
STIRRING
Type
STIRRING
Details
while stirring at room temperature
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight under a hydrogen atmosphere
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
after which the reaction mixture was worked up by filtration through a celite pad
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
separated by CombiFlash® (0-50% EtOAc/toluene; Teledyne Isco, Inc., Lincoln, Nebr.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1N(N=NC1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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